4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate
Overview
Description
4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate is a compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound is characterized by a bicyclo[4.1.0]heptane core structure, which is a cyclopropane-fused cyclohexane ring system, with a nitrophenyl group and a carboxylate ester functional group attached. The presence of the nitrophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Ring-opening reactions: The bicyclo[4.1.0]heptane core can undergo ring-opening reactions under thermal or catalytic conditions, leading to the formation of various ring-opened products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted esters, and ring-opened compounds.
Scientific Research Applications
4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate include other bicyclo[4.1.0]heptane derivatives and nitrophenyl esters. For example:
Bicyclo[4.1.0]heptane-7-carboxylic acid: Lacks the nitrophenyl group but shares the bicyclo[4.1.0]heptane core.
4-nitrophenyl acetate: Contains the nitrophenyl group but has a simpler ester structure without the bicyclo[4.1.0]heptane core.
The uniqueness of this compound lies in its combination of the bicyclo[4.1.0]heptane core and the nitrophenyl ester, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-nitrophenyl) bicyclo[4.1.0]heptane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-14(13-11-3-1-2-4-12(11)13)19-10-7-5-9(6-8-10)15(17)18/h5-8,11-13H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCUOMFYLGWDBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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